3-Amino-4,4-dimethylcyclohexan-1-ol

Catalog No.
S13585884
CAS No.
M.F
C8H17NO
M. Wt
143.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-4,4-dimethylcyclohexan-1-ol

Product Name

3-Amino-4,4-dimethylcyclohexan-1-ol

IUPAC Name

3-amino-4,4-dimethylcyclohexan-1-ol

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

InChI

InChI=1S/C8H17NO/c1-8(2)4-3-6(10)5-7(8)9/h6-7,10H,3-5,9H2,1-2H3

InChI Key

FOGOMCPZDNVTHN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1N)O)C

3-Amino-4,4-dimethylcyclohexan-1-ol is a cyclic compound characterized by a cyclohexane ring with two methyl groups at the 4-position and an amino group at the 3-position, along with a hydroxyl group at the 1-position. This unique structure imparts specific chemical properties and biological activities, making it a subject of interest in various fields of research.

  • Oxidation: The hydroxyl group can be oxidized to form a corresponding carbonyl compound, such as an aldehyde or ketone.
  • Reduction: The amino group can be reduced to yield secondary or tertiary amines.
  • Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively.

3-Amino-4,4-dimethylcyclohexan-1-ol exhibits notable biological activities, particularly in modulating enzyme functions and receptor interactions. Its structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for biological efficacy. Research indicates that compounds with similar structures often show enhanced solubility and bioavailability, contributing to their potential therapeutic applications .

The synthesis of 3-Amino-4,4-dimethylcyclohexan-1-ol can be achieved through several methods:

  • Hydroxymethylation: This involves the reaction of 3,3-dimethylcyclohexanone with formaldehyde in the presence of a base to introduce the hydroxymethyl group.
  • Reductive Amination: The amino group can be introduced via reductive amination processes involving appropriate carbonyl precursors and amine sources under controlled conditions.
  • Continuous Flow Synthesis: For industrial applications, continuous flow reactors may be employed to enhance yield and purity through optimized reaction conditions.

3-Amino-4,4-dimethylcyclohexan-1-ol has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a precursor for drug development targeting specific enzymes or receptors.
  • Chemical Synthesis: It can act as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its unique properties may find applications in developing novel materials with specific functionalities.

Studies on interaction mechanisms indicate that 3-Amino-4,4-dimethylcyclohexan-1-ol can interact with various biological targets, including enzymes and receptors. These interactions often involve hydrogen bonding and hydrophobic effects that enhance binding affinity and specificity. Such studies are crucial for understanding its potential therapeutic roles and optimizing its chemical derivatives for improved efficacy .

Several compounds share structural similarities with 3-Amino-4,4-dimethylcyclohexan-1-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-Amino-2-methylcyclohexan-1-olCyclohexane ring with one methyl groupLacks the additional methyl group at position 4
3-Hydroxy-4,4-dimethylcyclohexan-1-oneHydroxyl instead of amino groupExhibits different reactivity due to functional groups
3-Amino-cyclopentanolSmaller cyclopentane ringDifferent ring size affects physical properties

Uniqueness

The uniqueness of 3-Amino-4,4-dimethylcyclohexan-1-ol lies in its combination of a tertiary amine and a hydroxyl group within a highly branched cyclohexane structure. This configuration enhances its solubility and reactivity compared to similar compounds, making it particularly valuable in medicinal chemistry and synthetic applications .

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

143.131014166 g/mol

Monoisotopic Mass

143.131014166 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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